molecular formula C14H11FO3 B566989 5-Fluoro-3-(4-methoxyphenyl)benzoic acid CAS No. 1261903-69-8

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Cat. No.: B566989
CAS No.: 1261903-69-8
M. Wt: 246.237
InChI Key: IDVPQPRHGUBPRN-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Typically involves the use of an alcohol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic Aromatic Substitution: Substituted benzoic acids with different nucleophiles.

    Esterification: Esters of this compound.

    Reduction: 5-Fluoro-3-(4-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

5-Fluoro-3-(4-methoxyphenyl)benzoic acid has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    Methyl 4-fluoro-3-nitrobenzoate: Features a nitro group and ester functionality.

Uniqueness

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and binding properties. This makes it particularly valuable in the synthesis of compounds with tailored biological activities and material properties .

Properties

IUPAC Name

3-fluoro-5-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPQPRHGUBPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689171
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-69-8
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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